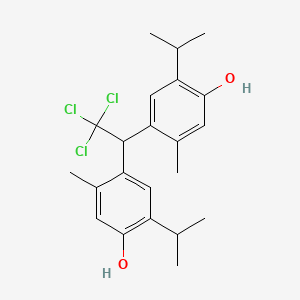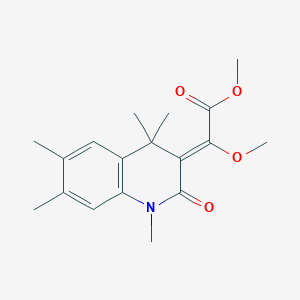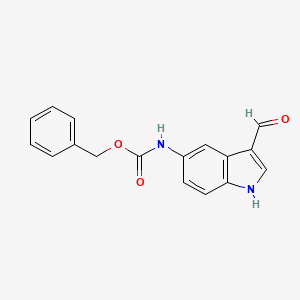
Tetranaphthalen-1-ylstannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetranaphthalen-1-ylstannane is an organotin compound characterized by the presence of four naphthalene groups attached to a central tin atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetranaphthalen-1-ylstannane typically involves the reaction of naphthalen-1-ylmagnesium bromide with tin tetrachloride. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4C10H7MgBr+SnCl4→Sn(C10H7)4+4MgBrCl
The reaction mixture is usually stirred at low temperatures to control the exothermic nature of the reaction. After completion, the product is purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, stringent control of reaction conditions and purification steps is essential to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tetranaphthalen-1-ylstannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic oxide derivatives.
Reduction: Reduction reactions can lead to the formation of lower oxidation state tin compounds.
Substitution: The naphthalene groups can be substituted with other aromatic or aliphatic groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel complexes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stannic oxide derivatives, while substitution reactions can produce a variety of organotin compounds with different functional groups.
Scientific Research Applications
Tetranaphthalen-1-ylstannane has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organotin compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of tetranaphthalen-1-ylstannane involves its interaction with molecular targets through coordination and covalent bonding. The tin atom can form bonds with various ligands, influencing the compound’s reactivity and biological activity. The pathways involved may include the modulation of enzyme activities and interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
Triphenyltin chloride: Another organotin compound with three phenyl groups attached to tin.
Tetra-n-butylstannane: Contains four butyl groups attached to tin.
Dibutyltin dichloride: Features two butyl groups and two chlorine atoms attached to tin.
Uniqueness
Tetranaphthalen-1-ylstannane is unique due to the presence of four bulky naphthalene groups, which impart distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where other organotin compounds may not be suitable.
Properties
CAS No. |
5424-36-2 |
|---|---|
Molecular Formula |
C40H28Sn |
Molecular Weight |
627.4 g/mol |
IUPAC Name |
tetranaphthalen-1-ylstannane |
InChI |
InChI=1S/4C10H7.Sn/c4*1-2-6-10-8-4-3-7-9(10)5-1;/h4*1-7H; |
InChI Key |
RLYMBBPMAOFSFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2[Sn](C3=CC=CC4=CC=CC=C43)(C5=CC=CC6=CC=CC=C65)C7=CC=CC8=CC=CC=C87 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Amino-4-methyl-5-[(3-nitrobenzoyl)amino]benzenesulfonic acid](/img/structure/B14723050.png)
![ethyl N-[(4-chlorophenyl)sulfonylamino]carbamate](/img/structure/B14723054.png)




![[4-[4-(Aziridine-1-carbonyl)phenyl]phenyl]-(aziridin-1-yl)methanone](/img/structure/B14723087.png)
![N-{[4-(4-Methylphenyl)-5-{[(3-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-3,5-bis(trifluoromethyl)benzamide](/img/structure/B14723097.png)





